Hydrazine acetate
Overview
Description
Hydrazine acetate is not directly mentioned in the provided papers, but the studies involve hydrazine and its reactions with various acetate-containing compounds. Hydrazine is a highly reactive and toxic chemical, commonly used as a reducing agent and in the synthesis of various chemical compounds.
Synthesis Analysis
The synthesis of hydrazine-related compounds is a topic of interest in several papers. For instance, the regioselective synthesis of 1,3,5-substituted pyrazoles from acetylenic ketones and hydrazines is reported, showing high selectivity and excellent yields . Another study describes the copper-catalyzed asymmetric formal [3 + 2] cycloaddition of propargylic acetates with hydrazines, leading to the formation of chiral 2-pyrazolines with high enantioselectivity . Additionally, Lewis acid-promoted synthesis of N-unsubstituted hydrazones from acetophenone, isatin derivatives, and hydrazine is detailed, with BF3 as a catalyst .
Molecular Structure Analysis
The molecular structures of hydrazine-based compounds have been characterized using various techniques. In one study, Schiff bases derived from methyl acetoacetate and α-hydroxyacetophenone were characterized by FT-IR, UV-Vis, 1H NMR, Mass spectra, and single crystal X-ray diffraction . Density functional theory (DFT) calculations were also performed to optimize the geometrical parameters, which showed good agreement with experimental data .
Chemical Reactions Analysis
Several papers discuss the chemical reactions involving hydrazine. A probe with double acetoxyl moieties was synthesized for the selective detection of hydrazine, demonstrating a "turn-on" fluorescence response . Another study highlights the selective signaling of hydrazine using dichlorofluorescein and resorufin acetates, which undergo hydrazinolysis to produce chromogenic and fluorescent signals . Additionally, a naphthalimide trifluoroacetyl acetonate compound reacts selectively with hydrazine to form a five-membered ring, leading to fluorescence changes .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine and its derivatives are explored in various contexts. For instance, the spectrophotometric determination of hydrazine is based on its ability to reduce nitrate to nitrite, with the method being sensitive and selective . The redox properties of hydrazine are also utilized in its determination with lead(IV) acetate in non-aqueous media . Furthermore, the simultaneous quantitation of trace levels of hydrazine and acetohydrazide in pharmaceuticals is achieved through benzaldehyde derivatization, followed by liquid chromatography-mass spectrometry .
Scientific Research Applications
1. Synthesis of NiTe and NiTe2 Nanorods
- Summary of Application: Hydrazine hydrate, which contains hydrazine, is used in the synthesis of NiTe and NiTe2 nanorods. These nanostructures have stoichiometric chemical compositions and are grown in an efficient one-pot hydrothermal approach .
- Methods of Application: In the synthesis, hydrazine hydrate plays multiple roles, such as a dissolving agent, reductant, and structure-directing agent. The samples were characterized using various analytical methods .
- Results or Outcomes: The optical band gap value of the prepared NiTe and NiTe2 NRs phases was found to be 3.25 and 3.0 eV, showing the semiconductor properties and potential for a wide range of applications .
2. Synthesis of Hydrazones, Quinazolines, and Schiff Bases
- Summary of Application: Hydrazine is used in the synthesis of hydrazones, quinazolines, and Schiff bases. These compounds are synthesized by combining suitable aldehydes with four hydrazides .
- Methods of Application: A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
- Results or Outcomes: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods .
3. Cleavage of Glycosidic Esters and Anomeric Denitration of Carbohydrates
- Summary of Application: Hydrazine acetate is used as a reagent for the cleavage of glycosidic esters and anomeric denitration of carbohydrates .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of these reactions are not detailed in the source .
4. Cancer Treatment Research
- Summary of Application: Hydrazone compounds, which can be derived from hydrazine, are being researched for their unique biological action and excellent coordination ability in cancer treatment .
- Methods of Application: Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy .
- Results or Outcomes: While no one chemotherapeutic agent has been demonstrated to be 100% successful in cancer treatment, hydrazone compounds are considered hot topics in pharmaceutical research .
5. Synthesis of Acyl Hydrazides
- Summary of Application: Acyl hydrazides, which can be synthesized from hydrazine, are synthetically versatile scaffolds that have been successfully exploited for the construction of various useful moieties .
- Methods of Application: There are various approaches for the synthesis of acyl hydrazides from aldehyde precursors, including metal-based (rhodium, copper) and non-metal-based (aerobically- and photoorganocatalytically-initiated) methods .
- Results or Outcomes: Acyl hydrazides have been prepared from many methods through the years with a substantial increase in the number of reported methodologies in the past decade .
6. Synthesis of Hydrazone Compounds
- Summary of Application: Hydrazone compounds, which can be derived from hydrazine, are being researched for their unique biological action and excellent coordination ability in cancer treatment .
- Methods of Application: Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy .
- Results or Outcomes: While no one chemotherapeutic agent has been demonstrated to be 100% successful in cancer treatment, hydrazone compounds are considered hot topics in pharmaceutical research .
Safety And Hazards
properties
IUPAC Name |
acetic acid;hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHNDHXQDJQEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064632 | |
Record name | Hydrazinium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine acetate | |
CAS RN |
7335-65-1, 13255-48-6 | |
Record name | Hydrazine, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7335-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, acetate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazinium acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrazinium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrazine Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.